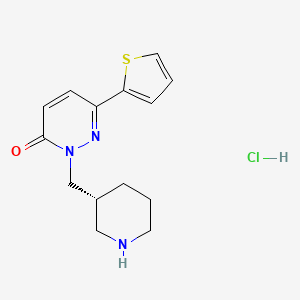

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Description

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride (CAS: 1229622-70-1) is a chiral pyridazinone derivative characterized by a piperidin-3-ylmethyl group at the 2-position and a thiophen-2-yl substituent at the 6-position of the pyridazinone core. Its molecular formula is C₁₄H₁₈ClN₃OS (MW: 311.84 g/mol), and it exists as the R-enantiomer of the racemic mixture. The compound’s stereochemistry is critical, as enantiomeric differences often lead to divergent biological activities or pharmacokinetic profiles .

Pyridazinones are pharmacologically relevant scaffolds due to their diverse bioactivities, including kinase inhibition and cardiovascular effects.

Properties

IUPAC Name |

2-[[(3R)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDKFCIVUAQOQI-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride (CAS No. 1229622-70-1) is a synthetic compound characterized by its unique structural features, including a piperidine ring, a pyridazine moiety, and a thiophene substituent. Its molecular formula is C14H18ClN3OS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown moderate antimicrobial activity against various strains, including Escherichia coli and Candida albicans . A study by Ovonramwen et al. (2019) highlighted the synthesis of related compounds that demonstrated notable antibacterial effects.

Anticancer Properties

The compound has been explored for its anticancer potential. Harishkumar et al. (2018) reported the synthesis of novel quinoline derivatives based on this structure, which exhibited substantial growth inhibition against human cancer cell lines. This suggests that the unique combination of piperidine and thiophene groups may enhance the biological activity and selectivity towards cancer cells.

Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory and anticonvulsant properties of derivatives derived from this compound have also been investigated. Refaat et al. (2007) described the synthesis of piperazine thiophene pyridazine derivatives with promising anti-inflammatory activity. Additionally, the structural and electronic properties of related compounds were evaluated for their anticonvulsant effects, indicating potential therapeutic applications in neurology .

H3 Receptor Antagonism

A significant area of research has focused on the optimization of certain derivatives as selective H3 receptor antagonists. Tao et al. (2012) demonstrated that modifications to the compound's structure could yield effective agents with favorable pharmacokinetic profiles, suggesting its utility in treating neurological disorders.

Pain Management and Parkinson’s Disease

Compounds derived from this structure have been assessed for analgesic and anti-Parkinsonian activities. A comparative study involving various pyridine derivatives indicated promising results for pain management . The development of σ1 receptor ligands from this compound has shown efficacy in treating neuropathic pain .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-(4-Aminophenyl)-6-methylpyridazinone | Structure | Known for anticancer properties |

| 4-(1-Piperidinyl)-1H-pyrazole | Structure | Exhibits neuroprotective effects |

| 1-(4-Methylpiperazinyl)-pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |

The unique combination of functional groups in 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride distinguishes it from other compounds, potentially enhancing its biological activity and selectivity towards specific targets .

Case Studies

Several case studies have documented the biological activities associated with this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics against resistant strains.

- Anticancer Activity : A series of experiments showed that modifications to the piperidine moiety significantly impacted cytotoxicity against various cancer cell lines.

- Neuropharmacological Effects : Research involving animal models indicated that specific analogs provided relief from symptoms associated with Parkinson's disease through modulation of neurotransmitter systems.

Scientific Research Applications

Biological Activities

Research indicates that compounds with structural similarities to 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride exhibit various biological activities, including:

- Anticancer Properties: Some derivatives have shown efficacy against cancer cell lines, suggesting potential as anticancer agents.

- Neuroprotective Effects: Compounds in this class may protect neuronal cells from damage, indicating applications in neurodegenerative diseases.

- Antimicrobial Activity: Certain analogs demonstrate broad-spectrum antimicrobial properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that strategically construct the piperidine, pyridazine, and thiophene components. Understanding the mechanism of action is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Applications in Drug Development

The compound's unique structure positions it as a candidate for further development in several therapeutic areas:

Anticancer Drug Development

Several studies have focused on the anticancer potential of pyridazine derivatives. The specific combination of functional groups in 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride may enhance its selectivity towards cancerous cells compared to normal cells.

Neurological Disorders

Given its potential neuroprotective effects, this compound could be explored for treating conditions such as Alzheimer's disease or Parkinson's disease. Research into its ability to cross the blood-brain barrier would be essential.

Antimicrobial Agent

With the rise of antibiotic resistance, compounds that exhibit antimicrobial properties are critical. The efficacy of 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride against various pathogens warrants further investigation.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several pyridazine derivatives on breast cancer cell lines, revealing that compounds similar to 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-y-lpyridazinone exhibited significant growth inhibition at micromolar concentrations.

Case Study 2: Neuroprotection

Research involving animal models of Parkinson's disease indicated that derivatives of this compound could reduce neuroinflammation and protect dopaminergic neurons from oxidative stress.

Case Study 3: Antimicrobial Efficacy

In vitro tests demonstrated that certain analogs displayed potent activity against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents in infectious disease management.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Comparisons

Table 1: Key Structural Analogs of the Target Compound

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride | R-piperidin-3-ylmethyl (2), thiophen-2-yl (6) | C₁₄H₁₈ClN₃OS | 311.84 | 1229622-70-1 |

| 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride | S-piperidin-3-ylmethyl (2), thiophen-2-yl (6) | C₁₄H₁₈ClN₃OS | 311.84 | 1229622-69-8 |

| 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride | Piperidin-4-ylmethoxy (6) | C₁₀H₁₆ClN₃O₂ | 253.71 | 381208-51-1 |

| 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) | Varied alkyl/aryl groups (2), phenyl (6) | C₁₁H₁₀ClN₃O | ~235–265 (varies) | Not specified |

Key Observations :

- Enantiomeric Pair (R vs. S) : The target compound and its S -enantiomer (CAS: 1229622-69-8) share identical molecular formulas but differ in stereochemistry at the piperidine moiety. Such enantiomers may exhibit distinct receptor-binding affinities or metabolic stability .

- Substituent Variations: Thiophene vs. Piperidinylmethyl vs. Piperidinylmethoxy: The piperidin-3-ylmethyl group (target) and piperidin-4-ylmethoxy () differ in linker flexibility and hydrogen-bonding capacity, which could influence binding kinetics .

Comparison Highlights :

- Core Functionalization: The target compound’s pyridazinone core is likely synthesized via methods analogous to , where alkylation at the 2-position is achieved using halides under basic conditions (e.g., K₂CO₃ in acetone) .

- Piperidine Modification : Piperidine rings in analogs (e.g., ) are often introduced via hydrogenation or nucleophilic substitution, but stereochemical control for the target’s R -configuration may require chiral catalysts or resolving agents .

Physicochemical and Pharmacological Implications

- Salt Form : The hydrochloride salt improves solubility in polar solvents, a feature shared with analogs like 6-(piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride .

- Stereochemical Impact : The R -enantiomer may exhibit superior target engagement compared to the S -form, a common trend in chiral pharmaceuticals (e.g., esomeprazole vs. omeprazole) .

Preparation Methods

Starting Materials and Core Construction

The pyridazinone scaffold is typically synthesized by condensation of γ-keto acids or related precursors with hydrazine derivatives under reflux conditions in ethanol or similar solvents. For example, refluxing a γ-keto acid with methyl hydrazine in boiling ethanol yields the pyridazinone ring in high yield.

In the case of thiophene substitution at the 6-position, 6-thiophen-2-yl-substituted precursors or halogenated thiophene derivatives are employed. These can be introduced via cross-coupling reactions or nucleophilic substitutions on the pyridazinone ring.

Functionalization at Position 6

Halogenated derivatives such as 6-bromo-pyridazinones serve as intermediates for further functionalization. The halogen can be displaced by thiophen-2-yl groups using copper-catalyzed coupling reactions in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures (100–160 °C).

Copper (I) chloride is a preferred catalyst for such coupling reactions, with bases such as 8-hydroxyquinoline facilitating the process.

Formation of the Hydrochloride Salt

The free base of the synthesized compound is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethyl acetate or ethanol.

This step improves the compound's stability, solubility, and bioavailability for pharmaceutical applications.

Typical Reaction Conditions and Parameters

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | Pt(IV)O2 or 5% Pt-C catalyst | Ethanol/Methanol (2:1) | Ambient (~25 °C) | Several hours | Optical purity >50% ee |

| Coupling of piperidinylmethyl | (R)-piperidin-3-ylmethyl intermediate, base | THF, MTBE, or DME | 0 to -20 °C | Few hours | Dropwise addition of n-butyllithium for activation |

| Coupling with pyridazinone core | 6-bromo-pyridazinone, Cu(I)Cl catalyst, base | DMF | 100–160 °C | 10–48 hours | N2 atmosphere; 8-hydroxyquinoline as ligand |

| Salt formation | HCl gas or HCl solution | Ethyl acetate or ethanol | Ambient | 1–2 hours | Yields hydrochloride salt |

Research Findings and Optimization Notes

The use of platinum catalysts for hydrogenation is preferred due to high selectivity and mild reaction conditions, which preserve stereochemistry.

Copper-catalyzed coupling reactions for thiophene introduction are optimized by selecting copper(I) chloride and DMF solvent, which afford good yields and purity.

Reaction times and temperatures are balanced to maximize yield while minimizing decomposition or side reactions.

Purification typically involves filtration, washing with brine solutions, drying over anhydrous salts, and concentration under reduced pressure.

Optical purity and stereochemical integrity are confirmed by chiral HPLC or NMR techniques.

Summary Table of Preparation Steps

| Stage | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Pyridazinone core synthesis | γ-Keto acid + methyl hydrazine | Reflux in ethanol | 2H-pyridazin-3-one core with thiophene substituent |

| Piperidinylmethyl synthesis | 2-methylpyrroline + Pt catalyst | H2, ethanol/methanol, ambient | (R)-1-piperidin-3-ylmethyl intermediate |

| Coupling reaction | 6-bromo-pyridazinone + piperidinylmethyl + Cu(I)Cl + base | DMF, 100–160 °C, 10–48 h, N2 atmosphere | Substituted pyridazinone with chiral piperidinylmethyl group |

| Salt formation | HCl gas or solution | Ethyl acetate or ethanol, ambient | Hydrochloride salt of the target compound |

Q & A

Q. Table 1: Representative Reaction Conditions for Pyridazinone Derivatives

| Substrate | Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-6-phenylpyridazinone | R-X | Acetone | K₂CO₃ | 60–85 | |

| Piperidine derivatives | Alkyl halides | DCM | NaOH | 70–90 |

Basic Question: How is enantiomeric purity assessed for chiral piperidine-containing compounds like 2-(R)-1-Piperidin-3-ylmethyl derivatives?

Answer:

Enantiomeric purity is critical for compounds with stereogenic centers. Methodologies include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray crystallography : Resolves absolute configuration via SHELXL refinement ( ).

- Optical rotation : Correlates with enantiomeric excess (ee) using polarimetry.

For example, highlights the use of hydrochloric acid to crystallize an enantiomerically pure hydrochloride salt, enhancing chiral stability.

Basic Question: What safety protocols should be followed when handling hydrochloride salts of heterocyclic amines?

Answer:

Referencing safety data sheets (SDS) for analogous compounds ( ):

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.

- Emergency measures :

- Skin contact: Rinse with water for 15 minutes ( ).

- Ingestion: Seek medical attention and provide SDS to physicians ( ).

Advanced Question: How can racemization be minimized during the synthesis of enantiomerically pure piperidine derivatives?

Answer:

Racemization risks arise under acidic/basic conditions or high temperatures. Strategies include:

- Low-temperature reactions : E.g., 0–50°C for hydrochloride salt formation ( ).

- Steric hindrance : Bulky substituents near the chiral center reduce configurational flipping.

- In situ monitoring : Use chiral HPLC to detect racemization early.

Advanced Question: What methodologies resolve contradictions between computational models and experimental crystallographic data?

Answer:

Discrepancies often arise from force field inaccuracies or crystal packing effects. Approaches include:

Q. Table 2: Tools for Structural Validation

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Mercury CSD | Packing similarity analysis | |

| Mogul | Bond length/angle validation |

Advanced Question: How are intermolecular interactions analyzed in crystalline forms of complex heterocycles?

Answer:

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed using:

- Mercury CSD : Visualizes void spaces and interaction motifs ( ).

- Hirshfeld surfaces : Quantifies contact contributions (e.g., C-H···O bonds).

- Thermal ellipsoid plots : Assess atomic displacement parameters (ADPs) for disorder.

Basic Question: What purification techniques are effective for isolating pyridazinone derivatives?

Answer:

Common methods include:

- Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients ( ).

- Recrystallization : Use solvents like ethanol or water for hydrochloride salts ( ).

- Preparative TLC : Resolves closely related impurities ( ).

Advanced Question: How can crystallization conditions be optimized to improve crystal quality for X-ray analysis?

Answer:

Optimization strategies:

- Solvent screening : Test polar/non-polar solvent mixtures.

- Slow evaporation : Enhances crystal growth at controlled temperatures.

- Additives : Small amounts of HCl or co-solvents promote nucleation ( ).

Basic Question: What spectroscopic techniques are used to characterize pyridazin-3(2H)-one derivatives?

Answer:

- NMR : H/C NMR confirms substitution patterns and stereochemistry.

- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches.

- Mass spectrometry : Validates molecular weight via ESI-TOF or HRMS.

Advanced Question: How do researchers assess the stability of hydrochloride salts under varying pH and temperature conditions?

Answer:

Stability studies involve:

- Forced degradation : Expose compounds to acidic/basic buffers or heat (40–60°C).

- HPLC monitoring : Track decomposition products over time.

- Dynamic vapor sorption (DVS) : Evaluates hygroscopicity and phase transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.